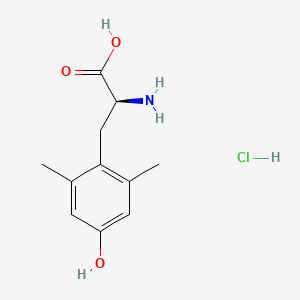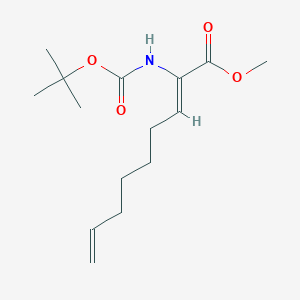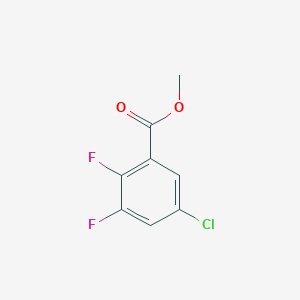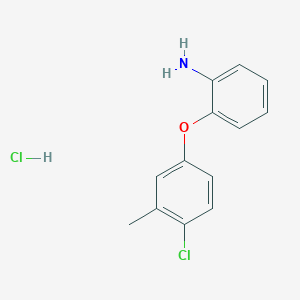
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, also known as chlorpheniramine maleate, is a first-generation antihistamine used in the treatment of allergies, hay fever, and the common cold. It is a synthetic derivative of the naturally occurring substance aniline, and is used as an anti-inflammatory and anti-itch agent. Chlorpheniramine maleate is a commonly used medication, and is available in both over-the-counter and prescription forms. It is also available in combination with other medications, such as decongestants, to treat a variety of symptoms.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” is a compound that can be used in the field of medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
- Methods of Application : This compound can be used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made . The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized.
- Results or Outcomes : The outcomes of using this compound in medicinal chemistry would be the development of new pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular pharmaceutical compound being synthesized .
-
Synthesis of p-chloro-m-cresol Schiff Bases
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” can be used in the synthesis of p-chloro-m-cresol Schiff bases .
- Methods of Application : This compound can be used as a precursor in the synthesis of p-chloro-m-cresol Schiff bases . The specific methods of application or experimental procedures would depend on the particular Schiff base being synthesized.
- Results or Outcomes : The outcomes of using this compound in the synthesis of p-chloro-m-cresol Schiff bases would be the production of these Schiff bases. The specific results, including any quantitative data or statistical analyses, would depend on the particular Schiff base being synthesized .
-
Phenoxy Acetamide Derivatives
- Summary of Application : This compound can be used in the synthesis of phenoxy acetamide and its derivatives . These derivatives have been investigated for their potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of phenoxy acetamide derivatives would be the production of these derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the particular derivative being synthesized .
-
Aniline Synthesis
- Summary of Application : “2-(4-Chloro-3-methylphenoxy)aniline hydrochloride” can be used in the synthesis of anilines . Anilines are important intermediates in the manufacture of dyes, drugs, and other industrial chemicals .
- Methods of Application : This compound can be used as a precursor in the synthesis of anilines . The specific methods of application or experimental procedures would depend on the particular aniline being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of anilines would be the production of these anilines . The specific results, including any quantitative data or statistical analyses, would depend on the particular aniline being synthesized .
-
Palladium-Catalyzed Methods
- Summary of Application : This compound can be used in palladium-catalyzed methods . These methods are often used in the synthesis of complex organic molecules .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed .
- Results or Outcomes : The outcomes of using this compound in palladium-catalyzed methods would be the production of complex organic molecules . The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction being catalyzed .
-
Chemical Diversity of Phenoxy Acetamide Derivatives
- Summary of Application : This compound can be used in the synthesis of a wide range of phenoxy acetamide derivatives . These derivatives have been investigated for their potential therapeutic applications .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular derivative being synthesized .
- Results or Outcomes : The outcomes of using this compound in the synthesis of phenoxy acetamide derivatives would be the production of these derivatives . The specific results, including any quantitative data or statistical analyses, would depend on the particular derivative being synthesized .
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFZYWTCTRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



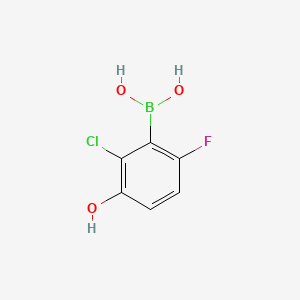
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)
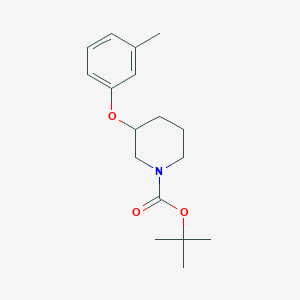
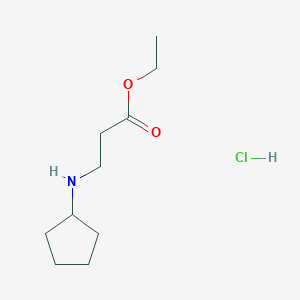
![Methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1451013.png)
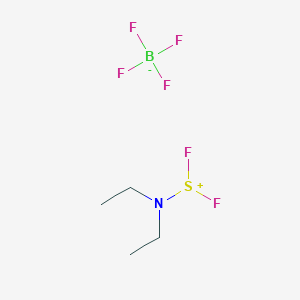
![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
